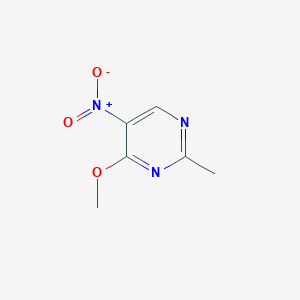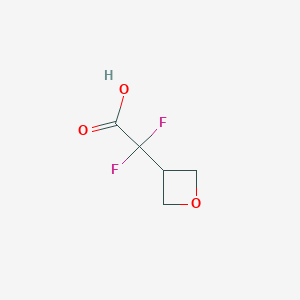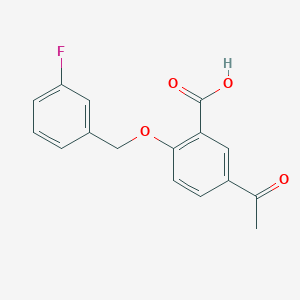
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid is an organic compound with the molecular formula C16H13FO4 and a molecular weight of 288.27 g/mol . This compound is characterized by the presence of an acetyl group, a fluorobenzyl ether, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-acetylsalicylic acid and 3-fluorobenzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 3-fluorobenzyl alcohol is reacted with 5-acetylsalicylic acid under reflux conditions to form the desired product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can participate in acetylation reactions, while the fluorobenzyl ether can enhance the compound’s lipophilicity and binding affinity to target proteins . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
5-Acetyl-2-((3-fluorobenzyl)oxy)benzoic acid can be compared with similar compounds such as:
5-Acetylsalicylic Acid: Lacks the fluorobenzyl ether group, making it less lipophilic.
3-Fluorobenzoic Acid: Lacks the acetyl and benzyloxy groups, resulting in different chemical properties.
2-Acetylbenzoic Acid: Similar structure but without the fluorobenzyl ether, affecting its reactivity and applications.
Properties
Molecular Formula |
C16H13FO4 |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
5-acetyl-2-[(3-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C16H13FO4/c1-10(18)12-5-6-15(14(8-12)16(19)20)21-9-11-3-2-4-13(17)7-11/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
GVVXAFLSMJWQHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)

![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)

![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)
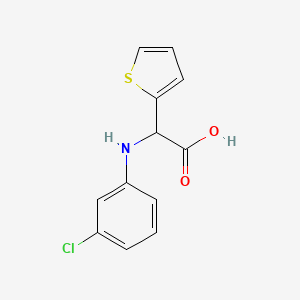
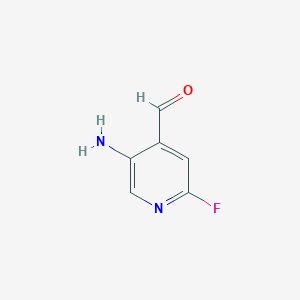
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)
